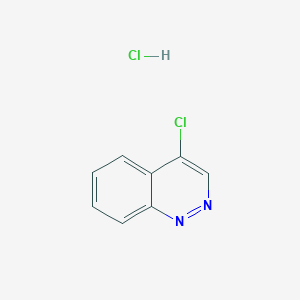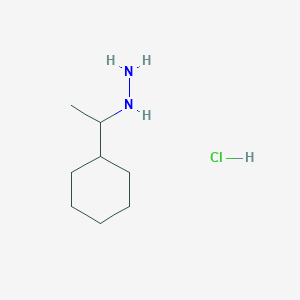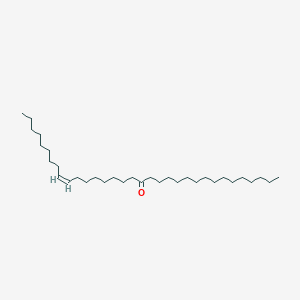
(Z)-24-tritriaconten-16-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-24-tritriaconten-16-one is a polyunsaturated fatty acid (PUFA) that has been studied extensively for its potential medical applications. This fatty acid is found in a variety of foods, including fish, nuts, and vegetable oils, and has been shown to have a variety of beneficial effects on human health.
Scientific Research Applications
Pheromone-Induced Hygienic Behavior in Honey Bees
Research on compounds similar to (Z)-24-tritriaconten-16-one, such as (Z)-10-tritriacontene and (Z)-6-pentadecene, has shown their role in stimulating hygienic behavior in honey bees (Apis mellifera). These compounds, found on unhealthy bee brood, trigger the bees' social immune responses, aiding in mite control and pathogen resistance in colonies (Wagoner, Millar, Schal, & Rueppell, 2020).
Pheromones in Drosophila Melanogaster
In the study of Drosophila melanogaster (fruit fly), compounds like (Z)-13-tritriacontene and (Z)-11-tritriacontene, which are structurally similar to (Z)-24-tritriaconten-16-one, were identified as major components of the homosexual courtship-stimulating pheromone blend. These findings offer insights into pheromone signaling and behavior in insects (Schaner, Dixon, Graham, & Jackson, 1989).
Stable Fly Sex Pheromones
Research involving stable flies (Stomoxys calcitrans) identified compounds such as (Z)-9-hentriacontene and (Z)-9-tritriacontene, similar to (Z)-24-tritriaconten-16-one, as key components inducing male fly copulatory behavior. Understanding these pheromones can contribute to better management and control strategies for these pests (Sonnet, Uebel, Lusby, Schwarz, & Miller, 1979).
properties
IUPAC Name |
(Z)-tritriacont-24-en-16-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H64O/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-33(34)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h17-18H,3-16,19-32H2,1-2H3/b18-17- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBKYELPMBUTEPO-ZCXUNETKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)CCCCCCCC=CCCCCCCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)CCCCCCC/C=C\CCCCCCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H64O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
24-Tritriaconten-16-one, (Z)- | |
CAS RN |
71177-09-8 |
Source


|
| Record name | 24-Tritriaconten-16-one, (Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071177098 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1435222.png)
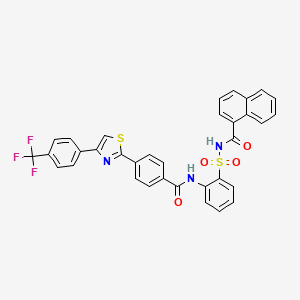
![tert-Butyl 5-oxo-7-phenyl-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B1435226.png)
![tert-Butyl 6-(hydroxymethyl)-8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B1435227.png)
![2-tert-Butyl 11-benzyl 6-oxo-2,7,11-triaza-dispiro[3.0.4.3]dodecane-2,11-dicarboxylate](/img/structure/B1435228.png)
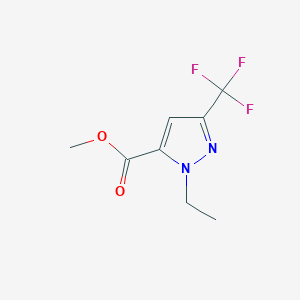
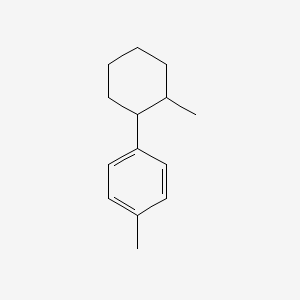
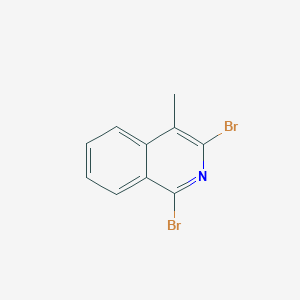
![tert-Butyl 2-methyl-7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate](/img/structure/B1435236.png)
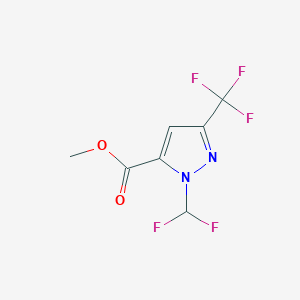
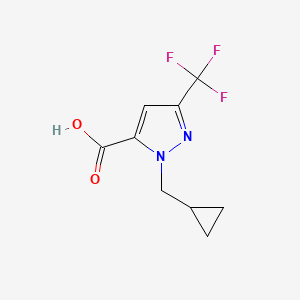
![3-(chloromethyl)-1H,4H,6H,7H-pyrano[4,3-c]pyrazole](/img/structure/B1435240.png)
